N-(4-Piperidone)glutaramic acid

Description

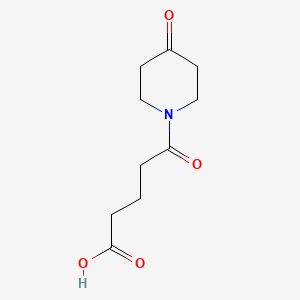

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(4-oxopiperidin-1-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-8-4-6-11(7-5-8)9(13)2-1-3-10(14)15/h1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPYFNZTQRPFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375175 | |

| Record name | N-(4-Piperidone)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-62-7 | |

| Record name | δ,4-Dioxo-1-piperidinepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Piperidone)glutaramic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for N 4 Piperidone Glutaramic Acid and Its Structural Analogues

Convergent and Linear Synthesis Pathways for N-(4-Piperidone)glutaramic acid

In contrast, a convergent synthesis aims to improve efficiency by preparing key fragments of the target molecule separately before combining them in the final stages. wikipedia.orgscholarsresearchlibrary.com For this compound, this strategy would involve the independent synthesis of two key intermediates: the 4-piperidone (B1582916) core, likely functionalized with an amino group, and a glutaramic acid moiety. These two fragments are then coupled, typically through an amide bond formation reaction. This approach is generally more efficient for complex molecules as it maximizes the preservation of yield by shortening the longest linear sequence. wikipedia.org Biocatalysis, utilizing enzymes for fragment coupling, represents a modern advancement in convergent synthesis, offering high efficiency and precision. nih.gov

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction from a single starting material. | Conceptually simple to plan. | Overall yield can be low for multi-step processes. |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Higher overall yield, greater flexibility. wikipedia.org | Requires more complex initial planning. |

Foundational Synthetic Routes to 4-Piperidone Core Structures

The 4-piperidone ring is a crucial heterocyclic scaffold and a key component of this compound. Its synthesis has been achieved through numerous classical and modern organic reactions.

Exploration of the Petrenko-Kritschenko Reaction and Modern Adaptations

The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction (MCR) for forming symmetrical 4-piperidones. synarchive.com First described by Paul Petrenko-Kritschenko in 1912, the reaction involves the cyclization of two moles of an aldehyde with one mole each of an acetonedicarboxylic acid ester and ammonia or a primary amine. synarchive.comdrugfuture.com This reaction is closely related to the Robinson-Schöpf tropinone synthesis but yields a monocyclic 4-piperidone instead of a bicyclic structure. wikipedia.org

The classical reaction, often conducted in water or alcohol, condenses reactants like benzaldehyde, diethyl-α-ketoglutarate, and ammonia to form the corresponding 2,6-disubstituted 4-piperidone. wikipedia.org Subsequent oxidation can convert the piperidone into a pyridone, which can then be decarboxylated. wikipedia.org

Modern adaptations have expanded the scope and utility of this reaction. For instance, acetoacetate can be used in place of diethyl-α-ketoglutarate, sometimes facilitated by the use of indium salts. wikipedia.org These modifications have improved yields and allowed for a broader range of substrates. chemrevlett.com

| Feature | Classic Petrenko-Kritschenko Reaction | Modern Adaptations |

| Key Reagents | Aldehyde, acetonedicarboxylic ester, ammonia/primary amine. drugfuture.com | Aldehyde, acetoacetate, primary amine. wikipedia.org |

| Catalyst/Conditions | Typically water or alcohol at room temperature. wikipedia.org | Can be promoted by indium salts or other Lewis acids. |

| Product | Symmetrically substituted 4-piperidone. synarchive.com | Symmetrically or asymmetrically substituted 4-piperidones. |

| Stereochemistry | Not elucidated in original publications. wikipedia.org | Can be controlled to yield specific isomers (e.g., transoid configuration). wikipedia.org |

Multicomponent Ring-Condensation Reactions for Piperidone Ring Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. researchgate.net The Petrenko-Kritschenko reaction is a prime example of an MCR used for piperidone synthesis. wikipedia.org These reactions are valued for their atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple starting materials. acsgcipr.org

Another significant MCR is the Mannich reaction, which forms β-amino carbonyl compounds. A double Mannich reaction, for instance, can condense an aromatic aldehyde, a primary amine, and a dialkyl 0-ketocarboxylate to yield the 4-piperidone ring. chemrevlett.comdtic.mil The development of MCRs for constructing diverse and polysubstituted piperidine (B6355638) scaffolds remains an active area of research, providing access to libraries of compounds for various applications. researchgate.netresearchgate.net

Dieckmann Condensation and Intramolecular Cyclization Approaches in Piperidone Synthesis

The Dieckmann condensation is an intramolecular reaction of diesters with a base to yield β-keto esters, and it is a cornerstone method for synthesizing 5- and 6-membered rings. wikipedia.orgchemistrysteps.com This method is frequently employed for the synthesis of 4-piperidones. dtic.mil

The typical sequence involves a double Michael addition of a primary amine to two equivalents of an alkyl acrylate, which forms a diester intermediate. dtic.miltandfonline.com This aminodicarboxylate ester is then subjected to a base-catalyzed intramolecular cyclization. tandfonline.com The base deprotonates the α-carbon of one ester group, creating an enolate that attacks the carbonyl of the other ester group, forming the cyclic β-keto ester. wikipedia.org Subsequent hydrolysis and decarboxylation of this product yield the final 4-piperidone. dtic.miltandfonline.com

The efficiency of the Dieckmann condensation is highly dependent on reaction conditions, including the choice of base and solvent, and the use of high dilution to favor intramolecular cyclization over intermolecular polymerization. tandfonline.com

| Base | Solvent | Reported Yield (%) of 1-(2-phenethyl)-4-piperidone tandfonline.com |

| Sodium (Na) | Xylene | 72 |

| Sodium (Na) | Toluene | 24 |

| Sodium (Na) | Benzene | 13 |

| Sodium Hydride (NaH) | Xylene | 64 |

| Sodium tert-butoxide (NaOtBu) | Xylene | 61 |

| Sodium methoxide (NaOMe) | Xylene | 40 |

Reductive Cyclization and Hydroamination Strategies for Nitrogen Heterocycles

Reductive cyclization is a powerful strategy for synthesizing nitrogen-containing heterocycles. researchgate.netunimi.it This method typically involves a precursor molecule containing both a nitro group and a functional group susceptible to intramolecular attack by an amine. The nitro group is reduced in situ to an amino group, which then spontaneously cyclizes. scispace.com Various reducing agents can be employed, including triethyl phosphite, transition metal catalysts with CO, or photo-induced systems. researchgate.netunimi.itrsc.org This domino reaction allows for the one-step formation of saturated N-heterocycles from ω-nitroalkenes or related structures. researchgate.net

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. This atom-economical process can be used to construct piperidine rings through intramolecular cyclization of an amino-alkene. researchgate.net The reaction can be catalyzed by bases (e.g., Cs₂CO₃) or transition metals (e.g., Ag(I) salts). researchgate.net Acid-catalyzed hydroamination, using reagents like triflic acid, has also proven to be an effective methodology for synthesizing spiro-piperidines and other complex nitrogen heterocycles. cardiff.ac.uk

Nazarov Cyclization in 4-Piperidone Formation

The Nazarov cyclization is a classic reaction in organic chemistry that involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgthermofisher.com The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org

While the standard Nazarov reaction produces five-membered rings, variations have been explored to access different ring systems. The formation of a six-membered 4-piperidone via a Nazarov-type mechanism is not a standard transformation but could be envisioned through an "imino-Nazarov" or "aza-Nazarov" cyclization. This would involve an aza-pentadienyl cation intermediate. However, such pathways are less common for piperidone synthesis compared to other methods.

A more prevalent and efficient strategy that starts with similar divinyl ketone precursors is the double aza-Michael reaction. acs.org In this approach, a primary amine adds twice to a divinyl ketone in a conjugate fashion, leading directly to the formation of a 2-substituted-4-piperidone in a concise and high-yielding manner. acs.org This provides an atom-efficient alternative for constructing the 4-piperidone scaffold from divinyl ketone substrates. acs.org

Advanced Derivatization Strategies on the this compound Framework

The this compound scaffold presents multiple reactive sites amenable to chemical modification, allowing for the generation of a diverse range of structural analogues. Advanced derivatization strategies can be systematically applied to the piperidone nitrogen, the glutaramic acid side chain, and the ketone functionality of the piperidone ring. These modifications are crucial for exploring the structure-activity relationships of resulting compounds in various chemical and biological contexts.

N-Substitution Reactions of the Piperidone Nitrogen Atom

The secondary amine within the piperidone ring is a key site for introducing a variety of functional groups through N-substitution reactions. These transformations, including acylation, sulfonylation, formylation, alkylation, and arylation, significantly alter the electronic and steric properties of the molecule.

Acylation of the piperidone nitrogen is a common strategy to introduce carbonyl-containing moieties. This can be achieved using various acylating agents. For instance, N-acetylated peptoids, which share a similar N-substituted backbone, can undergo truncation at the terminal unit under acidic conditions, a reaction influenced by the nature of the acyl group mdpi.com. The acylation process can be accomplished with reagents like acetic anhydride (B1165640) or acetyl chloride mdpi.com. In solid-phase synthesis, N-acylation is a fundamental reaction, often employing coupling reagents such as phosphonium and uronium salts derived from 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation arkat-usa.org.

Sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and modulate the compound's polarity and solubility. The synthesis of N-arylamides, a related transformation, is often achieved through copper-catalyzed Goldberg-type reactions with aryl halides mdpi.com.

Formylation , the introduction of a formyl group (-CHO), can also be performed on the piperidone nitrogen. While direct formylation of the target molecule is not extensively detailed, general methods for N-formylation of amines are applicable.

Alkylation of the piperidone nitrogen introduces alkyl substituents, which can enhance lipophilicity and steric bulk.

Arylation of the piperidone nitrogen introduces aromatic systems, which can participate in various non-covalent interactions. Copper-catalyzed N-arylation reactions, often utilizing ligands such as (S)-N-methylpyrrolidine-2-carboxylate, provide an effective method for coupling amides with aryl iodides mdpi.com. A copper-catalyzed N-selective arylation of β-amino alcohols with iodoanilines has also been reported, yielding N-(2-aminophenyl)-substituted products nih.gov. This methodology could potentially be adapted for the N-arylation of the piperidone nitrogen in the this compound framework.

Modifications of the Glutaramic Acid Moiety and its Derivatives

The glutaramic acid portion of the molecule offers a carboxylic acid group that is a prime target for derivatization. Standard carboxylic acid chemistry can be employed to generate a variety of functional groups. The carboxylic moiety can be readily converted into esters or amides, which can serve as precursors for further transformations nih.gov.

N-acyl-glutarimides, which can be synthesized from glutaric acids, have been identified as highly reactive precursors for N–C(O) bond cross-coupling reactions acs.orgresearchgate.net. This reactivity is driven by the ground-state destabilization of the amide bond within the glutarimide ring, enabling reactions like the Suzuki–Miyaura cross-coupling to proceed with high efficiency acs.org. Such strategies could be envisioned for the glutaramic acid moiety, potentially after cyclization to a glutarimide derivative, to introduce aryl or other substituents.

Furthermore, the synthesis of chiral N-protected α-amino aryl-ketones can be achieved via Friedel–Crafts acylation using N-hydroxysuccinimide esters of α-amino acids as acyl donors mdpi.com. This highlights a pathway for modifying the carbon skeleton adjacent to the carboxylic acid.

Chemical Transformations Leading to Schiff Bases and Related Imines

The ketone carbonyl group at the C-4 position of the piperidone ring is a reactive center for condensation reactions with primary amines to form Schiff bases (or imines). This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond nih.gov.

The formation of Schiff bases is typically catalyzed by mild acid, as protonation of the carbonyl oxygen makes the carbon more electrophilic, and the dehydration of the intermediate carbinolamine is the rate-determining step nih.gov. The reaction is sensitive to pH; excessively high acid concentrations can protonate the reacting amine, rendering it non-nucleophilic nih.gov. Aldehydes generally react more readily than ketones to form Schiff bases due to less steric hindrance at the carbonyl center nih.govfud.edu.ng.

A general procedure for synthesizing Schiff bases involves reacting the ketone with a primary amine, often in a solvent like methanol or ethanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction advancechemjournal.com. The mixture is typically stirred at an elevated temperature to drive the condensation .

| Ketone Precursor | Amine Reactant | Solvent | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Substituted Diketone | Ethylenediamine | Methanol | Glacial Acetic Acid, 80°C | |

| 2-(4-Formylphenoxy)-N,N-diphenylacetamide | Various Anilines | Ethanol | Glacial Acetic Acid, Reflux | advancechemjournal.com |

| 2-Hydroxy-1-naphthaldehyde | 2-Nitroaniline / 4-Nitroaniline | Ethanol | Condensation | fud.edu.ng |

| Vanillin | Sulfonamides (e.g., Sulfamethoxazole) | Not Specified | Condensation | researchgate.net |

Introduction of Carbohydrate Moieties onto Piperidone Scaffolds

The incorporation of carbohydrate moieties onto molecular scaffolds is a widely used strategy in medicinal chemistry to enhance solubility, modulate biological activity, and alter pharmacokinetic properties. The process of covalently attaching carbohydrates to other molecules is known as glycoconjugation nih.gov.

Several chemical methods can be employed for glycoconjugation. One of the classic and widely used methods is reductive amination. This involves the formation of a Schiff base between an aldehyde (often derived from the anomeric position of a sugar) and an amine on the target scaffold, followed by reduction of the imine to a stable secondary amine linkage nih.gov. This approach is well-suited for modifying the piperidone nitrogen of this compound. The reaction is typically performed in an aqueous buffer using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) nih.gov.

Other modern glycoconjugation techniques include metal-mediated or metal-free azide-alkyne cycloadditions ("click chemistry"), thiol-ene reactions, and various ligation strategies nih.gov. For these methods to be applied, either the piperidone scaffold or the carbohydrate would need to be pre-functionalized with a suitable reactive handle, such as an azide or an alkyne. The synthesis of complex carbohydrate-containing natural products often involves strategic choices regarding the timing of glycosidation and the selection of appropriate protecting groups and glycosylation methods to ensure high yield and stereoselectivity taylorfrancis.com.

Stereoselective Synthesis and Chiral Induction in Piperidine and Piperidone Analogues

The three-dimensional arrangement of atoms in pharmacologically active molecules is a critical determinant of their biological activity. For piperidine and piperidone derivatives, which are core structures in numerous alkaloids and synthetic drugs, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis enables the production of specific enantiomers or diastereomers, which can exhibit significantly different potency, selectivity, and metabolic profiles. Methodologies for achieving this control are diverse, broadly categorized into approaches using chiral auxiliaries, asymmetric catalysis, bio-catalysis, and chiral pool starting materials. These strategies provide access to enantiopure piperidones that serve as key intermediates for complex molecular architectures.

A significant strategy for inducing chirality is the use of chiral auxiliaries, which are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For instance, a concise and high-yielding double aza-Michael reaction has been developed to access chiral 2-substituted 4-piperidone building blocks. semanticscholar.orgacs.org This method utilizes chiral amines, such as (S)-α-methylbenzylamine, which react with divinyl ketones to form the piperidone ring with a high degree of stereocontrol. semanticscholar.org The chiral auxiliary can later be removed, yielding an enantiomerically enriched piperidone core.

Another powerful approach involves the use of N-sulfinyl groups as chiral directing agents. Enantiopure sulfinimines, prepared by condensing aldehydes with commercially available (R)- or (S)-p-toluenesulfinimides, are versatile intermediates for the asymmetric synthesis of amine derivatives, including piperidones. mdma.ch This methodology has been highlighted in the preparation of designed polyfunctional chiral building blocks like N-sulfinyl-δ-amino-β-ketoesters, which can be cyclized to form stereochemically defined piperidones. mdma.ch

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, represents a highly efficient and atom-economical approach. Gold-catalyzed reactions have emerged as a novel method for piperidine synthesis. nih.gov A one-pot synthesis of piperidin-4-ols has been developed involving a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov The use of chiral amines derived from chiral sulfinyl imines as starting materials allows for an enantioselective synthesis. nih.gov This modular approach demonstrates excellent diastereoselectivity in the ring-forming step, particularly at lower temperatures. nih.gov

The following table summarizes the diastereoselectivity achieved in the gold-catalyzed synthesis of various piperidin-4-ols.

| Entry | R¹ | R² | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₂CH₂Ph | H | -40 | 85 | >20:1 |

| 2 | c-Hex | H | -40 | 81 | >20:1 |

| 3 | Ph | H | -40 | 82 | >20:1 |

| 4 | 4-MeO-Ph | H | -40 | 84 | >20:1 |

| 5 | 2-Naphthyl | H | -40 | 80 | >20:1 |

| 6 | Ph | Me | -40 | 81 | 15:1 |

| 7 | Ph | Ph | -40 | 85 | >20:1 |

| Data sourced from a modular, stereoselective synthesis of substituted piperidin-4-ols. nih.gov |

Similarly, copper-catalyzed asymmetric reactions provide another avenue for chiral piperidine synthesis. A regioselective and enantioselective cyclizative aminoboration using a chiral copper catalyst has been shown to produce a series of 2,3-cis-disubstituted piperidines with excellent enantioselectivities under mild conditions. researchgate.net

Bio-catalysis offers an environmentally friendly alternative for generating chiral building blocks. The preparation of an enantiomeric pair of a new 2-piperidone chiral building block has been achieved using either bakers' yeast reduction of a β-keto ester or lipase-mediated transesterification of a hydroxy ester. nih.gov These enzymatic methods provide access to enantiopure materials that are versatile precursors for various 3-piperidinol alkaloids. nih.gov

Synthesis starting from the "chiral pool" utilizes readily available, inexpensive, enantiopure natural products like amino acids or sugars as starting materials. L-glutamic acid, for example, has been used as a precursor in the enantiodivergent synthesis of benzoquinolizidinone systems, which contain a fused piperidine ring. nih.gov This approach leverages the inherent chirality of the starting material to construct complex chiral targets.

Furthermore, phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile chiral intermediates. researchgate.net These lactams are prepared through cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. This process can involve dynamic kinetic resolution, allowing for the transformation of racemic starting materials into a single enantiomer of the product, thereby providing an efficient route to enantiopure polysubstituted piperidines. researchgate.net

The diversity of these stereoselective strategies underscores the maturity of modern organic synthesis. The ability to control chirality through auxiliary-mediated, catalytic, bio-catalytic, or chiral pool-based methods provides chemists with a robust toolkit for constructing specific stereoisomers of this compound analogues, facilitating the exploration of their structure-activity relationships in various biological contexts.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For N-(4-Piperidone)glutaramic acid, these calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the ketone, amide, and carboxylic acid groups are expected to be electron-rich (nucleophilic sites), while the hydrogen of the carboxylic acid and hydrogens on carbons adjacent to nitrogen and carbonyls are relatively electron-poor (electrophilic sites).

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Note: This data is illustrative of typical results from DFT calculations and is not from a published study on this specific molecule.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability (e.g., in redox reactions). |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability (e.g., in reactions with nucleophiles). |

| HOMO-LUMO Gap | 6.3 eV | Suggests high kinetic stability and low reactivity under standard conditions. |

| Dipole Moment | 4.5 D | Indicates a polar molecule with significant charge separation. |

| Molecular Electrostatic Potential | -55 kcal/mol (at carbonyl O) to +40 kcal/mol (at carboxylic H) | Predicts sites for non-covalent interactions like hydrogen bonding. |

Molecular Dynamics Simulations to Explore Solution-State Behavior and Interactions

While quantum calculations often model a molecule in a vacuum, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent like water. nih.gov MD simulations apply classical mechanics to model the movements and interactions of all atoms in a system, governed by a set of parameters known as a force field. nih.gov

For this compound, MD simulations can reveal:

Conformational Dynamics: The piperidone ring can adopt various conformations, such as chair, boat, or twist-boat. MD simulations can determine the relative stability of these forms and the energy barriers for conversion between them in solution. The flexible glutaramic acid side chain's conformational preferences can also be explored.

Solvation and Hydrogen Bonding: Simulations explicitly model the interactions between the solute and solvent molecules. This allows for a detailed analysis of the hydrogen bond network formed between the ketone, amide, and carboxylic acid groups of the molecule and surrounding water molecules. The strength, lifetime, and geometry of these bonds can be quantified. nih.gov

Transport Properties: MD can be used to estimate properties like the diffusion coefficient, which describes how the molecule moves through a solution.

Table 2: Potential Hydrogen Bond Interactions in an Aqueous Solution from MD Simulations (Note: This table is a hypothetical representation of data that could be obtained from an MD simulation.)

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Average Distance (Å) | Average Lifetime (ps) |

| Carboxylic Acid (-OH) | Water (O) | 1.8 | 5.2 |

| Water (H) | Ketone (=O) | 1.9 | 3.5 |

| Water (H) | Amide (=O) | 1.9 | 4.1 |

| Water (H) | Carboxylic Acid (=O) | 1.8 | 4.8 |

Lattice Energy Calculations for Polymorphism and Stability Analysis

The arrangement of molecules in a solid crystal lattice has profound effects on the material's physical properties, including its melting point, solubility, and stability. Lattice energy calculations are a theoretical tool used to predict the most stable crystal packing arrangements (polymorphs) for a given molecule. youtube.comyoutube.com

These calculations compute the energy of the crystal lattice by summing the intermolecular interaction energies between a central molecule and all its neighbors. youtube.com For this compound, the dominant interactions governing crystal packing would be the strong hydrogen bonds formed by the carboxylic acid groups (often forming dimers) and the amide groups.

By comparing the calculated lattice energies of different potential crystal structures, researchers can predict which polymorph is the most thermodynamically stable. A more negative lattice energy corresponds to a more stable crystal structure. This analysis is crucial in pharmaceutical sciences, where an unstable polymorph could unexpectedly convert to a more stable, but less soluble, form over time.

Table 3: Hypothetical Polymorph Stability Analysis (Note: This table illustrates a comparison between two potential polymorphs and is not based on experimental data for this compound.)

| Parameter | Polymorph A | Polymorph B |

| Crystal System | Monoclinic | Orthorhombic |

| Hydrogen Bond Motif | Carboxylic acid dimer, Amide chain | Carboxylic acid-amide chain |

| Calculated Lattice Energy (kJ/mol) | -155 | -148 |

| Calculated Density (g/cm³) | 1.35 | 1.32 |

| Predicted Stability | More Stable | Less Stable (Metastable) |

Predictive Modeling of Chemical Transformations and Reaction Pathways

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into its feasibility, mechanism, and rate. By calculating the energy of reactants, products, and the transition states that connect them, a detailed reaction energy profile can be constructed.

For this compound, such modeling could be applied to several key processes:

Synthesis: The most likely synthesis involves the acylation of a 4-aminopiperidine (B84694) derivative. Predictive modeling could compare different synthetic routes, for instance, by reacting 4-aminopiperidine with glutaric anhydride (B1165640) versus glutaroyl chloride, to determine which pathway has lower activation energy barriers and is therefore more favorable. The synthesis of other 4-piperidones often involves methods like the Dieckmann condensation or the reduction of dihydropyridones. sciencemadness.orgorganic-chemistry.org

Degradation: The stability of the compound can be assessed by modeling potential degradation pathways. A key reaction to study would be the hydrolysis of the amide bond under either acidic or basic conditions. Calculating the activation energy for this process would predict the compound's shelf-life and stability in different pH environments.

Metabolism: In a biological context, predictive models can suggest likely sites of metabolic transformation, such as oxidation or conjugation reactions, which is a common application of predictive modeling in drug discovery. nih.gov

Table 4: Illustrative Calculated Activation Energies for Amide Hydrolysis (Note: The following data is a hypothetical example of what reaction modeling could predict.)

| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |

| Acidic (pH 2) | Protonation of amide carbonyl, followed by nucleophilic attack by water | 25 | Slow |

| Neutral (pH 7) | Direct nucleophilic attack by water | 35 | Very Slow |

| Basic (pH 12) | Nucleophilic attack by hydroxide (B78521) ion | 22 | Moderate |

Investigation of Chemical Transformations and Reactivity Profiles

Oxidative and Reductive Chemistry of the Piperidone Nucleus and Glutaramic Acid Linker

The chemical reactivity of N-(4-piperidone)glutaramic acid is largely defined by the piperidone ring and the glutaramic acid linker. These two components exhibit distinct behaviors under oxidative and reductive conditions.

The piperidone nucleus is susceptible to both oxidation and reduction. The ketone at the C-4 position can be reduced to a secondary alcohol, yielding N-(4-hydroxypiperidine)glutaramic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). dtic.milfiveable.me Catalytic hydrogenation can also be employed, though it may lead to over-reduction if not carefully controlled. organic-chemistry.orgnih.gov For instance, the use of zinc in acetic acid provides a mild method for the reduction of related N-acyl-2,3-dihydro-4-pyridones to 4-piperidones. organic-chemistry.org Conversely, oxidation of the piperidone ring can occur, often at the carbon atoms alpha to the nitrogen. researchgate.netrsc.org Strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of lactams (e.g., piperidin-2-ones) or even ring-opening products. rsc.orgchemistryjournal.net The presence of the N-acyl group (the glutaramic acid moiety) can influence the regioselectivity of these oxidations. nih.gov

The glutaramic acid linker contains a stable amide bond and a terminal carboxylic acid. The amide linkage is generally resistant to mild oxidation and reduction but can be hydrolyzed under harsh acidic or basic conditions. The carboxylic acid functional group is typically stable to common reductive conditions that target the ketone but can be reduced to a primary alcohol by powerful reducing agents like LiAlH4 or borane (B79455) (BH3). imperial.ac.uk The carboxylic acid itself does not typically undergo oxidation under standard conditions. The stability of a related glutamic acid-based linker has been demonstrated under various chemical protein synthesis conditions, highlighting the robustness of the amide and carboxylic acid moieties. nih.gov

Table 1: Summary of Key Oxidative and Reductive Reactions

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Piperidone Ketone | Reduction | NaBH4, LiAlH4 | 4-Hydroxypiperidine |

| Piperidone Ketone | Reduction | Catalytic Hydrogenation | 4-Hydroxypiperidine / Piperidine (B6355638) |

| Piperidone Ring | Oxidation | KMnO4, TEMPO+ | Lactam, Ring-Opened Products |

| Carboxylic Acid | Reduction | LiAlH4, BH3 | Primary Alcohol |

| Amide Linker | Hydrolysis | Strong Acid/Base | Piperidone + Glutaric Acid |

Functional Group Interconversions and Derivatization Reactivity

The multiple functional groups in this compound allow for a wide array of interconversions and derivatizations.

The ketone of the piperidone ring is a key site for modification. It can undergo nucleophilic addition reactions and can be converted into other functional groups, such as an olefin via the Wittig reaction. acs.org It can also be transformed into a geminal difluoride using reagents like diethylaminosulfur trifluoride (DAST). acs.org

The carboxylic acid of the glutaramic acid linker is readily derivatized. broadpharm.com It can be converted to esters through Fischer esterification or by reaction with alkyl halides after deprotonation. Amide formation is also a common transformation, achieved by activating the carboxylic acid with reagents like EDC or HATU, followed by reaction with an amine. broadpharm.com This reactivity is exploited in chemical derivatization strategies to enhance the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.govrowan.edu

The amide nitrogen is part of a stable amide bond and is generally unreactive. However, the piperidone ring itself can be the site of further derivatization. For example, N-unsubstituted 3,5-bis(ylidene)-4-piperidones can be functionalized at the nitrogen atom through reactions like arylsulfonation or Michael additions. nih.gov While the nitrogen in this compound is already substituted, these reactions showcase the potential reactivity of the piperidone scaffold in related systems. Derivatization of amino acids, which share functional groups with the glutaramic acid portion, often involves protecting the amine and carboxyl groups to control reactivity during synthesis. sigmaaldrich.com

Table 2: Examples of Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group |

| Ketone | Ph3P=CH2 (Wittig) | Alkene |

| Ketone | DAST | Gem-difluoride |

| Carboxylic Acid | R-OH, H+ | Ester |

| Carboxylic Acid | EDC, R-NH2 | Amide |

| Primary/Secondary Alcohol | PCC, CrO3 | Aldehyde/Ketone |

| Aldehyde/Ketone | LiAlH4, NaBH4 | Alcohol |

Acid-Base Properties and Protonation State Dependencies

The acid-base properties of this compound are determined by its functional groups: a carboxylic acid and an amide-substituted piperidone ring.

The most significant acidic functional group is the carboxylic acid of the glutaramic acid side chain. Like other aliphatic carboxylic acids, it is a weak acid with an estimated pKa value in the range of 4 to 5. organicchemistrydata.orgnih.gov Consequently, the protonation state of this group is highly dependent on the pH of the solution. In environments with a pH below its pKa, the carboxylic acid will exist predominantly in its protonated, neutral form (-COOH). Conversely, at a pH above its pKa, it will be deprotonated to form a negatively charged carboxylate ion (-COO⁻).

The piperidone nitrogen is part of an amide linkage. Due to the electron-withdrawing effect of the adjacent carbonyl group, this nitrogen is essentially non-basic and does not readily accept a proton. However, the carbonyl oxygen of the ketone can be protonated under strongly acidic conditions, which can facilitate certain reactions by increasing the electrophilicity of the carbonyl carbon. nih.gov

Mechanism-Based Studies of Reaction Pathways and Intermediates

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes.

Reactions at the Carbonyl Group: The reduction of the piperidone ketone with hydride reagents like NaBH4 proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during workup to yield the alcohol. Acid-catalyzed reactions at the ketone, such as acetal (B89532) formation, begin with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles like alcohols.

Oxidation Mechanisms: The oxidation of the piperidone ring can follow different pathways. For instance, oxidation mediated by species like the TEMPO oxoammonium cation is proposed to proceed through the formation of an endocyclic iminium intermediate. researchgate.net This intermediate can then be trapped by a nucleophile or undergo further oxidation.

Amide and Carboxylic Acid Reactions: The hydrolysis of the amide linker under acidic conditions involves the initial protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. Esterification of the carboxylic acid group under acidic conditions (Fischer esterification) involves protonation of the carboxylic carbonyl oxygen, followed by nucleophilic attack by an alcohol.

Cyclization and Rearrangement: In related syntheses of piperidone structures, intramolecular reactions like the Dieckmann condensation are employed. dtic.milsciencemadness.org This reaction involves the base-mediated intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone like 4-piperidone (B1582916). Similarly, acid-mediated intramolecular cyclizations of enones can proceed through specific iminium ion intermediates to form piperidinone structures stereoselectively. nih.gov

Development and Validation of Advanced Analytical Methodologies

Chromatographic Separation Techniques for Compound Analysis and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating, identifying, and quantifying chemical compounds within a mixture. For N-(4-Piperidone)glutaramic acid, High-Performance Liquid Chromatography (HPLC) is the most prominently utilized technique, though others like Supercritical Fluid Chromatography (SFC) offer potential advantages for specific analytical challenges.

HPLC is a versatile and reliable tool for the quantitative analysis of pharmaceutical compounds, offering high sensitivity, selectivity, and reproducibility. impactfactor.org The development of a stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API) and other potential degradation products.

Reverse-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of this compound. In this technique, the stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is a polar aqueous-organic mixture. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been developed and optimized for the analysis of the API Niraparib and its related impurities, including this compound (often designated as Impurity 2). researchgate.netrasayanjournal.co.in One effective method utilizes an Inertsil ODS-3V column with an isocratic mobile phase composed of methanol, 20mM ammonium (B1175870) formate, and 0.05% triethylamine, adjusted to a pH of 5.5. rasayanjournal.co.in This method successfully resolves this compound from Niraparib and other impurities, with a retention time of approximately 5.18 minutes. rasayanjournal.co.in

Another optimized method employs a Phenomenex Kinetex XB-C8 column with a mobile phase of 0.1% formic acid in acetonitrile (B52724) and water. impactfactor.orgresearchgate.net The selection of the column and mobile phase composition is critical to achieve optimal separation and peak shape. impactfactor.org

Table 1: Optimized RP-HPLC Method Parameters for the Analysis of this compound

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase (Column) | Inertsil ODS-3V (250mm × 4.6mm, 5µm) rasayanjournal.co.in | Phenomenex Kinetex XB-C8 (150 x 4.6 mm, 5µ) impactfactor.orgresearchgate.net |

| Mobile Phase | Methanol, 20mM Ammonium Formate, 0.05% Triethylamine (80:15:5 v/v), pH 5.5 rasayanjournal.co.in | 0.1% Formic Acid and Acetonitrile (60:40 v/v) impactfactor.orgresearchgate.net |

| Flow Rate | 1.0 mL/min rasayanjournal.co.in | 0.5 mL/min impactfactor.orgresearchgate.net |

| Detection Wavelength | 246 nm rasayanjournal.co.in | 240 nm impactfactor.orgresearchgate.net |

| Column Temperature | Not specified | 30°C impactfactor.orgresearchgate.net |

| Injection Volume | Not specified | 10 µL impactfactor.org |

| Retention Time of Compound | 5.18 min rasayanjournal.co.in | Not specified |

The coupling of HPLC with various detectors is essential for both quantification and identification. Ultraviolet (UV) detection is the most common method for routine analysis and quantification due to its simplicity and robustness. researchgate.net For this compound, detection is typically performed at wavelengths such as 246 nm or 240 nm, where the analyte exhibits sufficient absorbance. impactfactor.orgrasayanjournal.co.in

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for challenging separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, offering benefits such as faster analysis times and reduced solvent consumption. youtube.com

While no specific SFC method has been published for the routine analysis of this compound, the technique holds significant promise. Modern SFC demonstrates excellent precision, reproducibility, and robustness, making it suitable for regulated good manufacturing practice (GMP) environments. nih.gov It has been instrumental in separating diastereomers of substituted piperidines and is highly effective for chiral separations. nih.govyoutube.com Given that this compound contains both a piperidone ring and a carboxylic acid group, SFC could offer unique selectivity and efficiency for its analysis, especially if chiral separation or separation from other polar impurities becomes necessary. nsf.gov

Optimization of High-Performance Liquid Chromatography (HPLC) Methods

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as enhancing its detectability or improving its chromatographic behavior. nsf.gov For analytes that have poor sensitivity or are difficult to analyze in their native form, derivatization can be a critical step. nih.gov

In the context of this compound, derivatization is not typically required for routine HPLC-UV analysis, as the compound can be detected with sufficient sensitivity alongside its parent API. rasayanjournal.co.in However, if ultra-trace level quantification were required, or if a different analytical technique with different detection principles were employed, derivatization could be highly beneficial.

Two potential derivatization strategies could be considered based on the structure of this compound:

Targeting the Carboxylic Acid Group: The carboxylic acid moiety could be derivatized to enhance its proton affinity for improved detection in positive mode mass spectrometry. A strategy involving derivatization with N-(4-aminophenyl)piperidine has been successfully used to improve the detection of other organic acids by SFC-MS, leading to sensitivity increases of over 200-fold. nsf.govnih.gov

Targeting the Piperidine (B6355638) Moiety: The secondary amine within the piperidone ring (if present in a related precursor or degradation product) or the piperidine ring itself could be targeted. For instance, pre-column derivatization with 4-toluenesulfonyl chloride has been used to determine piperidine content via RP-HPLC, creating a derivative with strong UV absorbance. nih.govresearchgate.net

These strategies illustrate potential pathways to enhance analytical sensitivity and selectivity should the need arise beyond the scope of current validated methods.

Rigorous Validation of Analytical Methods: Linearity, Accuracy, Precision, Limits of Detection and Quantitation, and Robustness

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com It is a regulatory requirement and ensures the reliability and consistency of analytical results. researchgate.net The HPLC method for analyzing this compound (as Impurity 2) has been rigorously validated according to international guidelines. rasayanjournal.co.in

The key validation parameters are defined as follows:

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The validated HPLC method demonstrated excellent performance for all these parameters for this compound. rasayanjournal.co.in

Table 2: Summary of Validation Parameters for the HPLC Analysis of this compound (Impurity 2)

| Validation Parameter | Finding/Result | Source |

|---|---|---|

| Linearity Range | 0.15 – 1.20 µg/mL | rasayanjournal.co.in |

| Correlation Coefficient (r²) | Not specified, but described as having a "good linear correlation" | rasayanjournal.co.in |

| Accuracy (% Recovery) | Within acceptable limits of 98-102% | researchgate.net |

| Precision (% RSD) | Intraday: 0.48; Interday: 0.42; Ruggedness: 0.78 | rasayanjournal.co.in |

| Limit of Detection (LOD) | 0.024 µg/mL | rasayanjournal.co.in |

| Limit of Quantitation (LOQ) | 0.08 µg/mL | rasayanjournal.co.in |

| Robustness | Method confirmed to be robust against small variations in mobile phase composition, flow rate, and pH. | researchgate.net |

Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Hydrogen Bonding Networks in Solid-State Architectures

The solid-state structure of N-(4-piperidone)glutaramic acid is primarily dictated by a network of hydrogen bonds, which are directional, strong, and selective non-covalent interactions. The molecule possesses multiple hydrogen bond donors and acceptors, making it a versatile building block for supramolecular assembly. Key functional groups involved in hydrogen bonding include the carboxylic acid group (-COOH), the amide group (-CONH-), and the ketone group (C=O) on the piperidone ring.

The design of hydrogen bonding networks in the solid state follows several established principles:

Hydrogen Bond Hierarchy: The strongest hydrogen bond donor, the carboxylic acid proton, will preferentially interact with the best hydrogen bond acceptor. In the absence of other strong acceptors, the carboxylic acid can form a robust dimer synthon with another carboxylic acid molecule.

Amide-Amide Interactions: The amide group can participate in hydrogen bonding through its N-H donor and C=O acceptor, often leading to the formation of catemers or dimers.

Competition and Cooperation: The various functional groups within this compound compete for hydrogen bonding partners. The final observed structure will be a result of the most energetically favorable arrangement of these interactions. The piperidone ketone offers an additional acceptor site, which can lead to more complex, three-dimensional networks.

In related systems, such as N-acyl-glutarimides, the amide bond and adjacent carbonyl groups play a crucial role in the observed crystal structures. acs.org The study of various piperidone derivatives also highlights the importance of hydrogen bonding in defining their solid-state conformations. researchgate.netresearchgate.net Theoretical calculations, such as those using the GIPAW approach, can assist in assigning and understanding the nuances of these hydrogen bonding networks in the solid state. nih.gov

Table 1: Potential Hydrogen Bonding Motifs in this compound

| Donor Group | Acceptor Group | Potential Synthon |

| Carboxylic Acid OH | Carboxylic Acid C=O | Carboxylic acid dimer |

| Amide N-H | Amide C=O | Amide catemer or dimer |

| Amide N-H | Piperidone C=O | Intermolecular linkage |

| Carboxylic Acid OH | Amide C=O | Heterodimer formation |

| Carboxylic Acid OH | Piperidone C=O | Intermolecular linkage |

Co-crystallization and Salt Formation with Dicarboxylic Acids for Supramolecular Constructs

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. This compound, containing both acidic and amide functionalities, is an excellent candidate for forming co-crystals and salts, particularly with dicarboxylic acids.

The principles governing co-crystal and salt formation are based on the pKa values of the interacting components and the stability of the resulting hydrogen-bonded synthons.

ΔpKa Rule: The difference in pKa between the acidic and basic components can predict whether a salt or a co-crystal will form. A large ΔpKa (typically > 3) favors salt formation via proton transfer, while a small ΔpKa (typically < 0) favors co-crystal formation through neutral hydrogen bonds. The intermediate range can lead to either form.

Supramolecular Synthons: The interaction between the carboxylic acid of this compound and a dicarboxylic acid co-former can lead to robust and predictable hydrogen bonding patterns, such as the carboxylic acid-carboxylic acid heterodimer.

Studies on the co-crystallization of active pharmaceutical ingredients with dicarboxylic acids, such as glutaric acid, have demonstrated the utility of this approach in improving properties like solubility and bioavailability. nih.gov The screening for co-crystals can be performed using various methods, including liquid-assisted grinding and slurry crystallization, with computational screening methods also gaining prominence. nih.govresearchgate.netbiorxiv.orgrsc.org The choice of dicarboxylic acid co-former (e.g., oxalic, malonic, succinic, adipic acids) allows for the systematic variation of the supramolecular architecture due to the differing lengths and flexibilities of the alkyl chains. researchgate.net

Table 2: Common Dicarboxylic Acids for Co-crystallization Studies

| Dicarboxylic Acid | Chemical Formula |

| Oxalic Acid | HOOC-COOH |

| Malonic Acid | HOOC-CH₂-COOH |

| Succinic Acid | HOOC-(CH₂)₂-COOH |

| Glutaric Acid | HOOC-(CH₂)₃-COOH |

| Adipic Acid | HOOC-(CH₂)₄-COOH |

| Pimelic Acid | HOOC-(CH₂)₅-COOH |

Exploration of Self-Assembly for Gelation and Material Applications

The self-assembly of small molecules into higher-order structures, such as gels, is an area of intense research with potential applications in drug delivery, tissue engineering, and materials science. Gelation occurs when molecules self-assemble into a three-dimensional network that immobilizes the solvent.

For this compound, the driving forces for self-assembly and potential gelation would be:

Directional Hydrogen Bonding: The carboxylic acid and amide groups can form extended one-dimensional hydrogen-bonded chains.

Solvent Compatibility: The choice of solvent is critical, as it must be able to dissolve the molecule at higher temperatures but allow for the formation of the self-assembled network upon cooling.

While direct studies on the gelation of this compound are not available, research on the self-assembly of other small molecules with similar functional groups provides valuable insights. For instance, some peptides and their derivatives are known to form gels through a combination of hydrogen bonding and π-stacking interactions. The ability to form stable gels is highly dependent on the molecular structure and the experimental conditions, such as concentration and pH.

Influence of Molecular Structure on Supramolecular Organization

The specific molecular structure of this compound has a profound influence on its supramolecular organization. The key structural features and their expected impact are:

Amide Linkage: The amide bond is relatively planar and can act as a rigid linker between the piperidone ring and the glutaric acid chain. The rotational barrier around the N-C(O) bond can influence the conformational flexibility of the molecule. acs.org

Glutaric Acid Chain: The flexible five-carbon chain of the glutaric acid moiety allows for conformational freedom, which can be crucial in accommodating different packing arrangements and forming various supramolecular synthons.

Terminal Carboxylic Acid: This group is a primary site for strong hydrogen bonding and is expected to play a dominant role in the formation of the primary supramolecular motifs. The crystal structures of L-glutamic acid polymorphs, for example, are heavily influenced by the hydrogen bonding of the carboxylic acid groups. nih.gov

The combination of a rigid cyclic component (piperidone), a semi-rigid linker (amide), and a flexible chain (glutaric acid) makes this compound a molecule with a rich potential for forming diverse and complex supramolecular architectures. The final organization will be a delicate balance of these intramolecular conformational preferences and the intermolecular interactions that stabilize the extended network.

Future Research Directions and Emerging Opportunities

Innovative Methodologies for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For N-(4-Piperidone)glutaramic acid, future research should prioritize the development of sustainable synthesis methodologies that adhere to the principles of green chemistry.

Current synthetic approaches to analogous N-acylpiperidones often rely on conventional methods that may involve harsh reagents, stoichiometric activators, and organic solvents, leading to significant waste generation. Innovative strategies can mitigate these drawbacks.

Biocatalytic Approaches: Enzymes offer high selectivity and operate under mild conditions, making them ideal for sustainable synthesis. Future research could explore the use of lipases or proteases to catalyze the amidation of a 4-piperidone (B1582916) derivative with a glutaric acid derivative. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown efficacy in the synthesis of various amides and could be investigated for this specific transformation. nih.gov The use of whole-cell biocatalysts or engineered enzymes could further enhance efficiency and stereoselectivity, should chiral variants of the piperidone moiety be desired.

Green Catalytic Systems: The use of heterogeneous catalysts or organocatalysts can offer advantages in terms of reusability and reduced environmental impact. For the amide bond formation, solid-supported acid or base catalysts could be explored to replace soluble reagents. Furthermore, the synthesis could be designed as a one-pot reaction, minimizing intermediate isolation steps and solvent usage. acs.org The use of greener solvents, such as deep eutectic solvents (DESs) or even water, should be a key focus. nih.govacs.org For example, the synthesis of N-substituted piperidones has been demonstrated using carbonate bases in a one-pot process, showcasing a green chemical approach with widespread utility. acs.org

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. The synthesis of this compound could be adapted to a flow process, allowing for precise temperature and pressure control, efficient mixing, and in-line purification, thereby reducing reaction times and waste.

| Methodology | Potential Catalysts/Reagents | Key Advantages | Anticipated Challenges |

| Biocatalysis | Immobilized Lipases (e.g., CALB), Proteases, Engineered Transaminases nih.gov | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability and cost, potential for low reaction rates. |

| Green Catalysis | Solid-supported acids/bases, Organocatalysts (e.g., proline derivatives), Deep Eutectic Solvents acs.orgnih.gov | Catalyst reusability, use of non-toxic solvents, atom economy. | Catalyst deactivation, optimization of reaction conditions. |

| Flow Chemistry | Packed-bed reactors with immobilized catalysts. | Precise process control, enhanced safety, scalability, reduced waste. | Initial setup cost, potential for clogging with solid byproducts. |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its future development and application. The integration of advanced and hyphenated analytical techniques will be crucial for its comprehensive characterization.

Due to its molecular complexity, featuring both a cyclic ketone and a carboxylic acid amide, a multi-technique approach is necessary to fully elucidate its structure, purity, and conformational dynamics.

Hyphenated Chromatographic-Spectrometric Techniques: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable. acs.orgchemistryviews.org LC-MS, particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, can provide accurate mass determination and fragmentation patterns, aiding in structural confirmation and impurity profiling. rsc.orgwikipedia.org For GC-MS analysis, derivatization of the carboxylic acid group would be necessary to enhance volatility. organic-chemistry.orgwikipedia.org LC-NMR allows for the direct structural elucidation of separated components without the need for isolation, which is particularly useful for identifying isomers or degradation products. acs.org

Advanced NMR Spectroscopy: Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals. Furthermore, dynamic NMR studies could provide insights into conformational isomerism, such as the chair-boat interconversion of the piperidone ring and rotation around the N-acyl bond. organic-chemistry.org

Vibrational and Chiroptical Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the functional groups present in the molecule. nih.gov If chiral versions of the compound are synthesized, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) will be essential for determining the absolute stereochemistry.

| Analytical Technique | Information Provided | Specific Application for this compound |

| LC-HRMS (TOF, Orbitrap) | Accurate mass, molecular formula, fragmentation patterns, impurity profile. rsc.orgwikipedia.org | Confirmation of molecular weight and elemental composition, identification of synthesis byproducts. |

| GC-MS (with derivatization) | Analysis of volatile derivatives, separation of isomers. organic-chemistry.orgwikipedia.org | Purity assessment and quantification after conversion to a more volatile ester derivative. |

| LC-NMR | Direct structural elucidation of separated compounds. acs.org | Identification of isomers and degradation products in complex mixtures. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity. | Complete structural confirmation and assignment of all atoms in the molecule. |

| Dynamic NMR | Information on conformational isomers and their interconversion rates. organic-chemistry.org | Study of piperidone ring flipping and restricted rotation around the amide bond. |

| FTIR/Raman Spectroscopy | Identification of functional groups (C=O, N-H, C-N, O-H). nih.gov | Confirmation of the presence of ketone, amide, and carboxylic acid functionalities. |

| Circular Dichroism (CD/VCD) | Determination of absolute stereochemistry for chiral molecules. | Analysis of enantiomeric purity and absolute configuration if chiral variants are synthesized. |

Synergistic Applications of Computational and Experimental Approaches

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating the understanding and development of new molecules. For this compound, a synergistic approach can guide synthesis, predict properties, and rationalize experimental observations.

Computational Modeling for Structural and Reactivity Insights: Density Functional Theory (DFT) calculations can be employed to predict the ground-state geometry, vibrational frequencies, and NMR chemical shifts of this compound. ontosight.airesearchgate.net These theoretical predictions can be compared with experimental data from X-ray crystallography, FTIR/Raman, and NMR spectroscopy to validate the computational model and provide a deeper understanding of the molecule's electronic structure. acs.org Furthermore, DFT can be used to calculate reactivity indices, such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, to predict the most likely sites for electrophilic and nucleophilic attack, thereby guiding the exploration of its chemical reactivity. nih.govontosight.ai

Molecular Docking and Dynamics for Biological Exploration: Given the prevalence of piperidine (B6355638) scaffolds in bioactive molecules, computational docking studies can be performed to explore the potential interaction of this compound with various biological targets, such as enzymes or receptors. chemistryviews.orgrsc.org This in silico screening can help to prioritize experimental testing and suggest potential therapeutic applications. Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex and to understand the key interactions at the atomic level. chemistryviews.orgorganic-chemistry.org

Guiding Synthesis and Mechanistic Studies: Computational methods can be used to model reaction pathways for the synthesis of this compound, helping to identify the most energetically favorable routes and to understand the role of catalysts. nih.gov For instance, DFT can be used to study the mechanism of the amide bond formation, providing insights that can be used to optimize reaction conditions.

| Computational Method | Objective | Experimental Counterpart | Synergistic Outcome |

| DFT (Geometry Optimization) | Predict the most stable 3D structure. ontosight.ai | X-ray Crystallography, NMR Spectroscopy. | Validation of the computed structure and detailed understanding of bond lengths and angles. |

| DFT (Spectroscopic Prediction) | Calculate theoretical NMR, IR, and Raman spectra. acs.orgresearchgate.net | Experimental NMR, FTIR, and Raman Spectroscopy. | Accurate assignment of experimental spectra and identification of conformational isomers. |

| DFT (Reactivity Indices) | Predict reactive sites (HOMO/LUMO, ESP maps). nih.govontosight.ai | Experimental reactivity studies (e.g., with electrophiles/nucleophiles). | Rational design of new chemical transformations and derivatization strategies. |

| Molecular Docking | Identify potential biological targets. chemistryviews.orgrsc.org | In vitro biological assays (e.g., enzyme inhibition, receptor binding). | Prioritization of experimental screening and hypothesis generation for biological activity. |

| Molecular Dynamics (MD) | Study the dynamics and stability of ligand-protein complexes. chemistryviews.orgorganic-chemistry.org | Biophysical characterization of binding (e.g., ITC, SPR). | Detailed understanding of the binding mode and the thermodynamics of interaction. |

Exploration of Novel Chemical Reactivity and Transformation Pathways

The unique combination of a reactive ketone, a secondary amine (after potential de-acylation), and a carboxylic acid in this compound provides a versatile platform for exploring novel chemical transformations and synthesizing new derivatives.

Derivatization of the Ketone Group: The ketone functionality is a prime site for a wide range of reactions. This includes condensation reactions to form imines or enamines, Wittig-type reactions to introduce carbon-carbon double bonds, and the synthesis of spirocyclic compounds. acs.orgnih.gov For instance, the Petrenko-Kritschenko piperidone synthesis and its modern variants demonstrate the utility of the 4-piperidone core in multicomponent reactions to build complex heterocyclic systems. wikipedia.org

Modification of the Piperidine Ring: The piperidine ring itself can be a target for various transformations. Ring-opening reactions, for example, of an epoxidized derivative of the piperidone, could lead to highly functionalized acyclic compounds. researchgate.netresearchgate.netkhanacademy.orgyoutube.com Furthermore, C-H activation/functionalization of the piperidine ring, potentially guided by the amide group, could enable the introduction of new substituents at specific positions. chemistryviews.org Biocatalytic transformations, such as enzymatic hydroxylation, could introduce chirality and new functional groups onto the piperidine scaffold. nih.govnih.gov

Transformations of the Glutaramic Acid Side Chain: The carboxylic acid group of the glutaramic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or alcohols (via reduction). This would allow for the synthesis of a library of derivatives with potentially different physicochemical properties and biological activities. The glutaramic acid backbone itself can be a precursor for the synthesis of other heterocyclic systems. wikipedia.orgontosight.airesearchgate.netresearchgate.net

Polymerization and Material Science Applications: 4-Piperidones have been shown to react with aromatic hydrocarbons to form linear polymers, and N-substituted piperidones can undergo self-polymerization to yield hyperbranched polymers. rsc.org The bifunctional nature of this compound could be exploited in polymerization reactions to create novel polyamides or polyesters with unique properties.

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Potential Applications |

| Ketone Derivatization | Aldehydes/amines (multicomponent reactions), Wittig reagents, isatins/sarcosine (spirocyclization). acs.orgwikipedia.orgnih.gov | Substituted piperidines, spiro-heterocycles. | Synthesis of complex heterocyclic scaffolds for medicinal chemistry. |

| Piperidine Ring Modification | m-CPBA (epoxidation) followed by nucleophiles, C-H activation catalysts (e.g., Pd, Rh), Hydroxylases. nih.govchemistryviews.orgresearchgate.net | Ring-opened products, C-H functionalized piperidines, chiral hydroxylated derivatives. | Access to novel acyclic and cyclic building blocks, introduction of stereocenters. |

| Side Chain Transformation | Alcohols/H+ (esterification), Amines/coupling agents (amidation), LiAlH4/NaBH4 (reduction). | Esters, amides, amino alcohols. | Modulation of solubility and pharmacokinetic properties, synthesis of new ligands. |

| Polymerization | Aromatic hydrocarbons/strong acid, self-polymerization conditions. rsc.org | Linear or hyperbranched polymers. | Development of novel materials with unique thermal or mechanical properties. |

Q & A

Q. What are the key synthetic pathways for N-(4-Piperidone)glutaramic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves coupling 4-piperidone derivatives with glutaramic acid precursors. Key steps include Boc (tert-butoxycarbonyl) protection of the piperidone nitrogen to prevent side reactions, followed by deprotection post-coupling . Optimization strategies:

- Vary solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.

- Monitor intermediates via TLC or HPLC to ensure step completion.

- Use recrystallization or column chromatography for purification .

Safety Note: Handle Boc-protected intermediates in fume hoods due to volatile byproducts (e.g., CO₂) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR spectroscopy : Confirm piperidone ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) and glutaramic acid backbone integration .

- HPLC-MS : Verify molecular weight (e.g., C₁₁H₁₈N₂O₃; theoretical MW 242.28) and detect impurities.

- FT-IR : Identify carbonyl stretches (1700–1750 cm⁻¹) for amide/ketone groups.

Cross-reference data with computational simulations (e.g., Gaussian software) for validation .AI助科研之如何使用在问辅助实验(六)01:26

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335) .

- Waste Disposal : Segregate acidic/basic waste and collaborate with certified waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound interact with mammalian enzymes, and what experimental models are suitable for studying its metabolic fate?

- Methodological Answer :

- In Vitro Assays : Use rat liver homogenates or recombinant enzymes (e.g., v-amidase) to assess hydrolysis rates. Monitor substrates like α-ketoglutaramic acid as competitive inhibitors .

- LC-MS/MS : Quantify metabolites (e.g., glutamic acid, piperidone derivatives) in incubation mixtures.

- Kinetic Modeling : Apply Michaelis-Menten parameters to compare substrate specificity across species (e.g., bacterial vs. mammalian enzymes) .

Q. What computational strategies can predict the physicochemical properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water/octanol partitions) to predict logP values.

- Density Functional Theory (DFT) : Calculate pKa for ionizable groups (e.g., carboxylic acid in glutaramic acid).

- Validation : Cross-check computational results with experimental HPLC retention times and potentiometric titrations .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Review : Apply PICO framework to filter studies by population (cell lines), intervention (concentration range), and outcomes (IC₅₀ values) .

- Meta-Analysis : Use tools like RevMan to assess heterogeneity (e.g., I² statistic) across datasets.

- Replication Studies : Standardize assay conditions (e.g., pH, temperature) to isolate variables causing discrepancies .

Q. What experimental designs are optimal for studying the compound’s role in glutamatergic pathways?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings on neuronal cells to measure AMPA receptor modulation.

- Fluorescent Probes : Use sodium 4-phenylbutyric acid analogs as tracers to map glutaramic acid uptake in synaptic clefts .

- CRISPR Knockouts : Validate target specificity by deleting glutamine synthetase genes and observing metabolic shifts .

Q. How can environmental impacts of lab-scale this compound synthesis be minimized?

- Methodological Answer :

- Green Chemistry Principles : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).

- Life Cycle Assessment (LCA) : Quantify waste generation per synthetic step and prioritize atom-economical routes.

- Collaboration : Engage with institutional EH&S teams to audit disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products